molecular formula C18H18N2OS2 B2417290 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2192745-39-2

3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2417290
CAS No.: 2192745-39-2
M. Wt: 342.48
InChI Key: YNQLWVJFWDDTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound featuring a thiophene ring substituted with a methyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the methyl group at the 3-position. The pyridine ring is then attached through a series of coupling reactions. The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the coupling and amidation reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced amide derivatives.

    Substitution: Various substituted thiophene or pyridine derivatives.

Scientific Research Applications

3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-thienyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
  • 3-(3-methylthiophen-2-yl)-N-((2-(pyridin-3-yl)methyl)propanamide

Uniqueness

3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is unique due to its specific substitution pattern and the combination of thiophene and pyridine rings. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-13-6-10-23-16(13)4-5-17(21)20-11-14-3-2-8-19-18(14)15-7-9-22-12-15/h2-3,6-10,12H,4-5,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLWVJFWDDTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.